methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound featuring both thiophene and benzothiophene motifs
Biochemical Analysis
Biochemical Properties
Methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The interaction with these enzymes is primarily through binding to the active sites, leading to inhibition of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to downregulate the expression of pro-inflammatory genes, thereby reducing inflammation . Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of cyclooxygenase enzymes, which are key players in the inflammatory response . This inhibition is achieved through competitive binding at the enzyme’s active site, preventing the substrate from accessing the site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that its anti-inflammatory effects persist over time, although the potency may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The transport and distribution are influenced by its chemical properties, such as solubility and affinity for transport proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be directed to specific compartments or organelles through targeting signals or post-translational modifications, enhancing its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, including the formation of intermediates that incorporate the thiophene and benzothiophene rings.
Step 1: Formation of Thiophene Carboxylate
Reactants: Thiophene-2-carboxylic acid, methanol, sulfuric acid
Conditions: Reflux conditions
Reaction: Esterification to form methyl thiophene-2-carboxylate
Step 2: Preparation of Benzo[b]thiophen-2-yl Intermediate
Reactants: Benzo[b]thiophene-2-yl bromide, propylene oxide, sodium hydride
Conditions: Anhydrous solvent, room temperature
Reaction: Nucleophilic substitution to form 2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl bromide
Step 3: Sulfamoylation
Reactants: 2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl bromide, sulfamoyl chloride
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)
Reaction: Sulfamoylation to form N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl intermediate
Step 4: Coupling
Reactants: Methyl thiophene-2-carboxylate, N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl intermediate
Conditions: Coupling reagent (e.g., DCC), solvent (e.g., DMF)
Reaction: Coupling to form this compound
Industrial Production Methods
Industrial production would typically scale up these steps, employing more efficient reactors and optimizing conditions for higher yields and purity. Continuous flow synthesis might be an approach to ensure consistent quality and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation at the thiophene rings.
Reduction: : Potential reduction at the sulfamoyl group.
Substitution: : Electrophilic substitution reactions may occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or organic peroxides
Reduction: : Lithium aluminum hydride or hydrogenation with palladium on carbon
Substitution: : Halogenating agents for electrophilic aromatic substitution
Major Products Formed
Oxidation: : Sulfoxides or sulfones as oxidative products
Reduction: : Alcohols or amines depending on the site of reduction
Substitution: : Halogenated derivatives or alkylated products
Scientific Research Applications
In Chemistry
Used as a building block for synthesizing more complex organic molecules.
Useful in the study of sulfur-containing heterocycles and their reactivity.
In Biology
Potential use in the design of bioactive molecules targeting specific biological pathways.
Investigated for its interactions with enzymes or receptors.
In Medicine
Possible applications in drug development due to its structural complexity and potential biological activity.
In Industry
Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The benzothiophene and thiophene rings may allow the compound to engage in π-π stacking interactions or hydrogen bonding with proteins, nucleic acids, or other biological macromolecules.
Comparison with Similar Compounds
Methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate can be compared to similar compounds like:
Methyl 3-(N-(2-thienyl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate
Ethyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate
Methyl 3-(N-(2-(benzo[b]furan-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate
These similar compounds differ in their ring structures or the nature of the ester group, leading to variations in their physical, chemical, and biological properties. This compound stands out due to the presence of both benzothiophene and thiophene rings, which may enhance its versatility in various applications.
Properties
IUPAC Name |
methyl 3-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S3/c1-17(20,14-9-11-5-3-4-6-12(11)25-14)10-18-26(21,22)13-7-8-24-15(13)16(19)23-2/h3-9,18,20H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNZYYBZKQLWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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